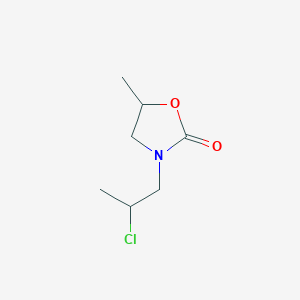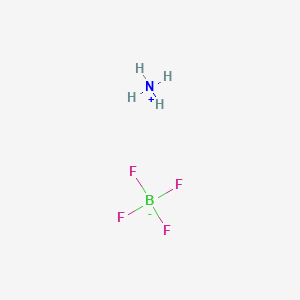
Ammonium tetrafluoroborate
Overview
Description
Mechanism of Action
Target of Action
Ammonium tetrafluoroborate (NH4BF4) is an inorganic salt composed of the ammonium cation (NH4+) and the tetrafluoroborate anion (BF4-) . It doesn’t have a specific biological target as it’s primarily used in industrial applications rather than biological systems .
Mode of Action
When heated to decomposition, it releases toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia .
Biochemical Pathways
As an inorganic salt, this compound doesn’t participate in any known biochemical pathways. Its interaction with biological systems is primarily through its decomposition products when heated .
Pharmacokinetics
Its solubility in water suggests that if it were ingested or came into contact with bodily fluids, it could dissolve and potentially be absorbed into the body.
Result of Action
The primary result of this compound’s action in a biological context would be the potential harm caused by its decomposition products. When heated, it releases toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia , which can cause harm if inhaled or come into contact with skin or eyes.
Action Environment
The action of this compound is influenced by environmental factors such as temperature. When heated, it decomposes and releases toxic fumes . Therefore, its action, efficacy, and stability are highly dependent on the environmental conditions it’s exposed to.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tetrafluoroborate can be synthesized by reacting ammonium fluoride with boric acid and sulfuric acid. The reaction is as follows: [ 8 \text{NH}_4\text{F} + 2 \text{H}_3\text{BO}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow 2 \text{NH}_4\text{BF}_4 + 3 (\text{NH}_4)_2\text{SO}_4 + 6 \text{H}_2\text{O} ] This reaction typically requires controlled conditions to ensure the proper formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and purity, often involving the use of high-purity raw materials and precise reaction control to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Ammonium tetrafluoroborate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to release toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia.
Common Reagents and Conditions:
Decomposition: Heating above 110°C.
Hydrolysis: Presence of water, especially at elevated temperatures.
Major Products Formed:
Decomposition: Hydrogen fluoride, nitrogen oxides, and ammonia.
Hydrolysis: Boron trifluoride and hydrogen fluoride.
Scientific Research Applications
Ammonium tetrafluoroborate has a wide range of applications in scientific research and industry:
Analytical Reagent: Used in various analytical procedures due to its reactivity and solubility properties.
Textile Industry: Applied in textile printing and dyeing processes.
Catalyst: Acts as a catalyst in resin finishing and other chemical reactions.
Flame Retardant: Used in flame retardants to enhance fire resistance of materials.
Metal Industry: Employed as a high-temperature flux in metal processing.
Lubricant: Functions as a solid lubricant in cutting-oil emulsions for aluminum rolling and forming.
Comparison with Similar Compounds
Ammonium tetrafluoroborate can be compared with other similar compounds such as:
Ammonium hexafluorophosphate (NH₄PF₆): Similar in structure but contains phosphorus instead of boron.
Ammonium hexafluoroantimonate (NH₄SbF₆): Contains antimony and is even more stable than this compound.
Uniqueness: this compound is unique due to its specific reactivity and decomposition properties, making it suitable for applications requiring high reactivity and specific decomposition products .
Properties
IUPAC Name |
azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTKOBRZPAIMRD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4.H4N, BF4H4N | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065660 | |
| Record name | Ammonium fluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [HSDB] Soluble in water; [MSDSonline] | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium fluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7948 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility (g/100 mL water): 3.09 at -1.0 °C; 5.26 at -1.5 °C; 10.85 at -2.7 °C; 12.20 at 0 °C; 25 at 16 °C; 25.83 at 25 °C; 44.09 at 50 °C; 67.50 at 75 °C; 98.93 at 100 °C; 113.7 at 108.5 °C, Solubility in HF at 0 °C: 19.89%, Soluble in ammonium hydroxide | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.871 at 59 °F 1.85 at 17.5 °C (USCG, 1999) - Denser than water; will sink, 1.871 g/cu cm at 15 °C | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 lb/sq inch at 100 °F | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, orthorhombic | |
CAS No. |
13826-83-0 | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium fluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C945Z80O8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
446 °F (USCG, 1999), 487 °C (decomposes), Sublimes at melting point | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM FLUOBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
A: Ammonium tetrafluoroborate has the molecular formula NH4BF4 and a molecular weight of 104.83 g/mol. []
A: Characterization data for this compound and its derivatives often includes infrared (IR) and proton nuclear magnetic resonance (PMR) spectroscopy. [] Researchers have also employed 19F and 11B NMR analyses to study the hydrolysis behavior of this compound-based ionic liquids. [] Additionally, 197Au Mössbauer spectroscopy has been utilized to analyze organotris(triphenylphosphineaurio)ammonium tetrafluoroborates. []
A: Studies on cellulose acetate-based polymer electrolytes doped with this compound show a relationship between ionic conduction, glass transition temperature, and the concentration of this compound. [, , ]
A: this compound has been identified as a novel, inexpensive, readily available, non-toxic, and mild catalyst for the Biginelli reaction, facilitating the synthesis of 3,4-dihydropyrimidin-2(1H)-ones derivatives. [] It has also been employed in cyclocondensation reactions with N,N′-dimesityl-propane-1,3-diamine and triethyl orthoformate, yielding macrocycles or tetrahydropyrimidinium tetrafluoroborates depending on the solvent used. []
A: While the precise mechanism of action can vary depending on the specific reaction, this compound's role as a catalyst often involves activating reactants or facilitating the formation of key intermediates. In the Biginelli reaction, for example, it is believed to activate the aldehyde component, promoting its reaction with the urea and β-ketoester. []
A: this compound exhibits solubility in water. This property is utilized in the recycling process of used supercapacitors, where it is extracted from the carbonaceous material by dissolving it in water. []
A: this compound is used as a doping salt in the preparation of polymer electrolytes based on cellulose acetate. The addition of this compound enhances the ionic conductivity of these materials, making them suitable for applications in electrochemical devices. [, , ]
A: Yes, this compound is a common electrolyte salt in various electrochemical applications. For example, it is used in the electrolyte of supercapacitors, particularly those utilizing carbon nanotube electrodes. [, , ] Additionally, it has been investigated as an electrolyte component in dye-sensitized solar cells. []
A: this compound serves as a reagent in various chemical transformations. For instance, it is employed in the preparation of alkyl-substituted ammonium tetrafluoroborates through reactions with primary, secondary, and tertiary alkyl amines. [] It is also utilized in the synthesis of organotris(triphenylphosphineaurio)ammonium tetrafluoroborates, where it acts as a counterion. []
A: One concern with this compound is its potential for hydrolysis, particularly in the context of its use in ionic liquids. Hydrolysis of tetrafluoroborate can release fluoride ions, which can be hazardous to the environment. []
A: Recycling efforts targeting this compound from used supercapacitors aim to recover the salt and prevent its release into the environment. This process also allows for the recovery and potential reuse of other supercapacitor components, promoting resource efficiency and sustainability. []
A: Yes, depending on the specific application, several alternatives to this compound exist. For example, in the synthesis of alkyl-substituted ammonium salts, alternative counterions like chloride or bromide can be employed. [] Similarly, in electrochemical applications like supercapacitors, other ionic liquids based on different cations and anions, such as imidazolium, pyrrolidinium, and bis(trifluoromethanesulfonyl)imide, are being explored as potential alternatives. [] The choice of alternative depends on factors such as cost, performance requirements, and desired material properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)

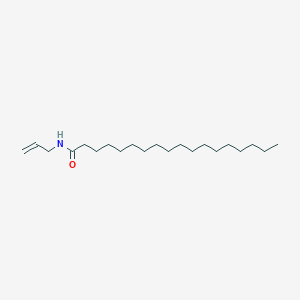



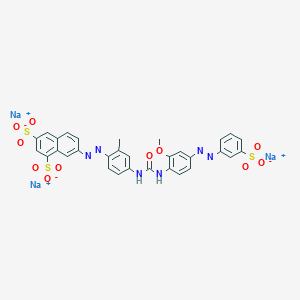


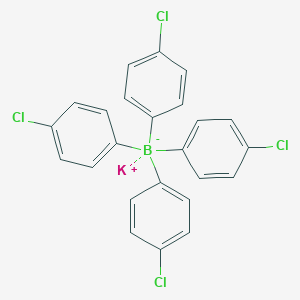
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)


